Muricatocin B
Beschreibung
Muricatocin B is a bioactive acetogenin isolated from Annona muricata (soursop), a plant renowned for its ethnomedicinal applications. Structurally, it belongs to the Annonaceous acetogenin family, characterized by long-chain fatty acid derivatives with a terminal γ-lactone ring and tetrahydrofuran (THF) moieties . Its IUPAC name is 2-methyl-4-[2,8,10,13-tetrahydroxy-13-[5-(1-hydroxytricosyl)oxolan-2-yl]tridecyl]-2H-furan-5-one, with the molecular formula C₃₅H₆₄O₈ and a molecular weight of 612.90 g/mol . Muricatocin B exhibits potent cytotoxicity against multiple cancer cell lines and has been studied for its role in apoptosis induction and mitochondrial complex I inhibition .
Eigenschaften
CAS-Nummer |
167355-38-6 |
|---|---|
Molekularformel |
C35H64O8 |
Molekulargewicht |
612.9 g/mol |
IUPAC-Name |
2-methyl-4-[2,8,10,13-tetrahydroxy-13-[5-(1-hydroxytridecyl)oxolan-2-yl]tridecyl]-2H-furan-5-one |
InChI |
InChI=1S/C35H64O8/c1-3-4-5-6-7-8-9-10-11-15-18-31(39)33-21-22-34(43-33)32(40)20-19-30(38)25-29(37)17-14-12-13-16-28(36)24-27-23-26(2)42-35(27)41/h23,26,28-34,36-40H,3-22,24-25H2,1-2H3 |
InChI-Schlüssel |
QAIKIRDKCUWJQV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC(C1CCC(O1)C(CCC(CC(CCCCCC(CC2=CC(OC2=O)C)O)O)O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCC(C1CCC(O1)C(CCC(CC(CCCCCC(CC2=CC(OC2=O)C)O)O)O)O)O |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Key Structural Differences:
Structural variations correlate with differences in binding affinity and cytotoxicity .
Pharmacological Activity Comparison
Cytotoxicity Against Cancer Cell Lines:
| Compound | A549 (Lung) ED₅₀ (μg/mL) | MCF-7 (Breast) ED₅₀ (μg/mL) | HT-29 (Colon) ED₅₀ (μg/mL) |
|---|---|---|---|
| Muricatocin B | 3.34 × 10⁻¹ | 1.03 × 10⁻¹ | 1.66 |
| Muricatocin A | 7.55 × 10⁻² | 1.23 × 10⁻¹ | 1.56 |
| Muricatocin C | 9.09 × 10⁻² | 6.45 × 10⁻² | 1.48 |
| Annomuricin C | 0.0026 (IC₅₀) | 0.0012 (IC₅₀) | 0.0018 (IC₅₀) |
- Muricatocin B shows moderate potency in lung (A549) and colon (HT-29) cells but lower activity in breast cancer (MCF-7) compared to Muricatocin A and C .
- Annomuricin C exhibits superior cytotoxicity (IC₅₀ < 0.01 μg/mL), attributed to its adjacent THF rings enhancing mitochondrial binding .
Mechanism of Action
Common Pathways:
Mitochondrial Complex I Inhibition : All acetogenins disrupt ATP production, selectively targeting cancer cells with high metabolic demands .
Apoptosis Induction : Downregulation of anti-apoptotic proteins (e.g., Bcl-2) and activation of caspases .
Unique Features:
- Muricatocin A: Binds Bcl-Xl with a GlideScore of -12.54 kcal/mol, surpassing Annomuricin A (-13.00 kcal/mol) in specificity for apoptotic pathways .
- Annomuricin A: Demonstrates FOXO1 inhibition (binding energy: -7.8 kcal/mol), a key target in diabetes therapy .
Clinical and Preclinical Implications
- Muricatocin B: Limited data on oral bioavailability and toxicity, though computational models predict low BBB penetration and moderate hepatotoxicity risk .
- Muricatocin A : Advanced preclinical studies highlight its dual role in cancer and diabetes, with superior binding to FOXO1 compared to Muricatocin B .
- Annomuricin C: High cytotoxicity but challenges in solubility and synthesis limit therapeutic development .
Q & A
Basic Research Questions
Q. What are the established methodologies for isolating and characterizing Muricatocin B from Annona muricata?
- Methodological Answer : Muricatocin B, a cytotoxic acetogenin, is typically isolated via sequential solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as vacuum liquid chromatography (VLC) and HPLC. Structural elucidation relies on spectroscopic methods, including NMR (¹H, ¹³C, and 2D experiments) and high-resolution mass spectrometry (HRMS). Key diagnostic signals include oxygenated methine protons (δ 3.5–4.5 ppm) and γ-lactone carbonyl groups (δ 170–175 ppm) . For reproducibility, experimental protocols must detail solvent ratios, column specifications, and spectral acquisition parameters .
Q. Which in vitro assays are commonly used to evaluate the cytotoxic activity of Muricatocin B?
- Methodological Answer : Standard assays include the MTT or SRB viability tests using human cancer cell lines (e.g., HCT-116, HT-29). Protocols require strict adherence to cell culture conditions (e.g., RPMI-1640 medium, 5% CO₂) and exposure durations (48–72 hours). Dose-response curves are generated to calculate IC₅₀ values, with positive controls (e.g., doxorubicin) to validate assay sensitivity. Researchers must report cell line authentication and passage numbers to ensure reproducibility .
Q. What structural features of Muricatocin B are critical for its bioactivity?
- Methodological Answer : The mono-tetrahydrofuran (THF) ring and adjacent hydroxyl groups are essential for cytotoxicity, as shown by comparative studies with analogs like annomuricin A. Structure-activity relationship (SAR) analyses involve synthesizing derivatives with modified THF rings or ester groups and testing their potency. Computational docking studies (e.g., molecular dynamics simulations) further identify binding interactions with molecular targets like mitochondrial complex I .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported mechanisms of action for Muricatocin B across cancer cell lines?
- Methodological Answer : Discrepancies (e.g., apoptosis vs. cell cycle arrest) may arise from variations in cell line genetics, assay endpoints, or compound purity. To address this, researchers should:
- Standardize experimental conditions (e.g., serum concentration, incubation time).
- Use orthogonal assays (e.g., flow cytometry for apoptosis, Western blotting for caspase activation).
- Replicate studies across independent labs with shared compound batches .
- Data Table :
Q. What strategies optimize the comparative efficacy analysis of Muricatocin B with other acetogenins (e.g., annomuricin E)?
- Methodological Answer : Head-to-head comparisons require:
- Equimolar dosing in the same cell line panel.
- Synergy/additivity assessments via Chou-Talalay combination index (CI) calculations.
- Pharmacokinetic profiling (e.g., plasma stability, metabolic half-life) in preclinical models.
- Meta-analysis of existing data to identify potency trends across structural subclasses .
Q. What challenges arise when translating in vitro findings of Muricatocin B to in vivo models, and how can they be mitigated?
- Methodological Answer : Challenges include poor bioavailability due to high molecular weight and hydrophobicity. Solutions involve:
- Formulation with nanocarriers (e.g., liposomes) to enhance solubility.
- Pharmacokinetic studies in rodents to assess tissue distribution.
- Toxicity profiling (e.g., liver enzymes, hematological parameters) to establish therapeutic windows .
Q. How can researchers investigate the synergistic effects of Muricatocin B with conventional chemotherapeutics?
- Methodological Answer : Synergy studies require:
- Fixed-ratio drug combinations (e.g., Muricatocin B + 5-FU) tested in dose-matrix formats.
- Calculation of combination indices (CI) using CompuSyn software.
- Mechanistic validation via transcriptomics (e.g., RNA-seq) to identify pathway crosstalk .
Guidelines for Data Reporting
- Structural Data : Include full NMR assignments (chemical shifts, coupling constants) and HRMS spectra in supplementary materials .
- In Vivo Studies**: Adopt ARRIVE guidelines for animal experiments, detailing sample sizes, randomization, and blinding protocols .
- Statistical Analysis : Specify tests used (e.g., ANOVA with Tukey post-hoc), justify significance thresholds (e.g., p < 0.01), and avoid "significant" without statistical backing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
